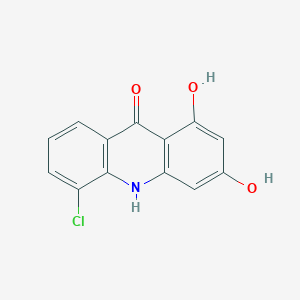

5-Chloro-1,3-dihydroxy-10H-acridin-9-one

Beschreibung

Historical Perspectives and Evolution of Acridinone (B8587238) Research

The journey of acridinone research began with the isolation of acridine (B1665455) from coal tar in the late 19th century. Initially, acridine derivatives were primarily used as dyes. However, the 20th century witnessed a paradigm shift as the therapeutic potential of these compounds came to light, starting with their application as antibacterial and antimalarial agents. This spurred extensive research into the synthesis and biological evaluation of a vast array of acridinone analogs. The development of synthetic methodologies, such as the Ullmann condensation, has been pivotal in allowing chemists to create a diverse library of substituted acridinones, each with potentially unique properties. This has led to the discovery of compounds with a wide range of biological activities, including anticancer, antiviral, and antiparasitic effects. researchgate.net

Significance of Acridinone Scaffold in Chemical Biology and Medicinal Chemistry

The acridinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov Its planar tricyclic system allows it to intercalate into DNA, a mechanism that is central to the anticancer activity of several acridinone derivatives. mdpi.com This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Beyond DNA intercalation, acridinone derivatives have been shown to inhibit critical enzymes such as topoisomerases, which are essential for managing DNA topology during cellular processes. mdpi.com The versatility of the acridinone core allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This has led to the development of acridinones as inhibitors of protein kinases and as agents for photodynamic therapy. The inherent fluorescence of many acridinone compounds also makes them valuable tools in chemical biology for imaging and diagnostics.

Specific Research Interest in 5-Chloro-1,3-dihydroxy-10H-acridin-9-one

While the broader class of acridinones has been extensively studied, specific research interest in this compound has been notably focused on its antiviral properties. A significant study identified this compound as a lead inhibitor of herpes simplex virus (HSV) replication. nih.gov The research indicated that this compound interferes with the assembly and maturation of the virus, a mechanism distinct from many other antiviral agents that target viral DNA synthesis. nih.gov This unique mode of action makes it a valuable subject for further investigation in the development of new antiviral therapies.

The presence of the chloro and dihydroxy substituents on the acridinone core is crucial for its specific biological activity. The 1,3-dihydroxy substitution pattern, in particular, has been explored in other acridinone derivatives for its potential in treating hyperproliferative skin disorders like psoriasis, as these compounds can inhibit the growth of keratinocytes. Furthermore, derivatives with this substitution have been investigated as inhibitors of the Akt signaling pathway, which is often dysregulated in cancer.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are essential for its study and application. Below is a table summarizing the key identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNO₃ | uni.lu |

| Molecular Weight | 261.66 g/mol | ichemical.com |

| CAS Number | 273943-69-4 | ichemical.com |

| InChI | InChI=1S/C13H8ClNO3/c14-8-3-1-2-7-12(8)15-9-4-6(16)5-10(17)11(9)13(7)18/h1-5,16-17H,(H,15,18) | uni.lu |

| SMILES | C1=CC2=C(C(=C1)Cl)NC3=C(C2=O)C(=CC(=C3)O)O | uni.lu |

Research Findings on Related Acridinone Derivatives

While specific research on this compound is focused, studies on closely related analogs provide a broader context for its potential applications. The following table summarizes findings on the antiproliferative activity of other 1,3-dihydroxyacridone derivatives.

| Compound | Biological Activity | Cell Line | IC₅₀ Value | Source |

| 1,3-dihydroxy-10H-acridin-9-one | Inhibition of keratinocyte growth | HaCaT | Comparable to anthralin | sigmaaldrich.com |

| 10-Methyl-1,3-dihydroxy-10H-acridin-9-one | Inhibition of keratinocyte hyperproliferation | HaCaT | Comparable to anthralin | |

| 2,7-diamino-10-(3,5-dimethoxy)benzyl-9(10H)-acridone derivative | Antiproliferative activity | CCRF-CEM | 0.3 µM | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1,3-dihydroxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-8-3-1-2-7-12(8)15-9-4-6(16)5-10(17)11(9)13(7)18/h1-5,16-17H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIGHIXUKIHUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC3=C(C2=O)C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420515 | |

| Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273943-69-4 | |

| Record name | 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Elucidation of Acridinone Systems

Advanced Spectroscopic Applications for Interaction Studies

The intricate dance between small molecules and biological macromolecules is fundamental to many biological processes and the mechanism of action of numerous therapeutic agents. Understanding these interactions at a molecular level is crucial for the rational design of new drugs. Advanced spectroscopic techniques, such as fluorescence spectroscopy and circular dichroism, have proven to be invaluable tools for elucidating the binding characteristics and conformational changes that occur upon the formation of small molecule-biomolecule complexes. In the context of acridinone (B8587238) systems, these methods provide deep insights into their potential as biologically active agents.

Fluorescence Spectroscopy for Molecular Binding Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to macromolecules, such as proteins and nucleic acids. The intrinsic fluorescence of aromatic amino acid residues in proteins, primarily tryptophan and tyrosine, can be quenched or enhanced upon the binding of a small molecule. This change in fluorescence provides a direct means to probe the binding event and to quantify the binding parameters.

While specific studies on 5-Chloro-1,3-dihydroxy-10H-acridin-9-one are not extensively available in the public domain, the broader class of acridine (B1665455) and acridone (B373769) derivatives has been the subject of numerous binding studies. For instance, various acridine derivatives have been shown to interact with calf thymus DNA (ctDNA) and human serum albumin (HSA). nih.gov The binding of these compounds can be monitored by observing the quenching of the intrinsic fluorescence of HSA or the displacement of fluorescent probes from DNA.

The analysis of fluorescence quenching data, often using the Stern-Volmer equation, allows for the determination of key binding parameters. These include the binding constant (Kb), which indicates the strength of the interaction, and the number of binding sites (n). For example, studies on certain acridine N-acylhydrazone derivatives have revealed binding constants in the order of 103 to 105 M-1 with biomolecules, suggesting a strong and stable interaction. nih.gov The stoichiometry of these interactions is often found to be 1:1. nih.gov

Table 1: Illustrative Binding Parameters of Acridine Derivatives with Biomolecules

| Acridine Derivative Class | Biomolecule | Binding Constant (Kb) (M-1) | Number of Binding Sites (n) |

| Acridine N-acylhydrazones | ctDNA | ~3.18 x 103 | ~1 |

| Acridine N-acylhydrazones | HSA | ~104 - 105 | ~1 |

| 9-Aminoacridine (B1665356) derivatives | ctDNA | 104 - 106 | Not specified |

Note: This table presents generalized data for classes of acridine derivatives to illustrate the application of fluorescence spectroscopy and does not represent data for this compound.

Circular Dichroism (CD) for Conformational Changes in Biomolecule Interactions

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of biomolecules. It measures the differential absorption of left- and right-circularly polarized light. When a small molecule binds to a biomolecule, it can induce conformational changes that are reflected in the CD spectrum.

In the context of DNA-binding agents, CD spectroscopy can distinguish between different binding modes, such as intercalation and groove binding. Intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, typically leads to a significant increase in the intensity of the positive band and a decrease in the negative band of the DNA's CD spectrum.

For proteins, CD spectroscopy provides information about changes in the secondary structure content (α-helix, β-sheet, random coil) upon ligand binding. A shift in the CD spectrum of a protein like HSA upon the addition of an acridinone derivative would indicate that the binding event has altered the protein's conformation. nih.gov For example, a decrease in the negative ellipticity at specific wavelengths can suggest a loss of helical structure.

Theoretical and Computational Chemistry Investigations of 5 Chloro 1,3 Dihydroxy 10h Acridin 9 One and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. For acridone (B373769) derivatives, DFT studies are instrumental in understanding their geometry, electronic properties, and reactivity.

The electronic structure of acridone derivatives is characterized by a planar, electron-rich tricyclic system. The presence of a chloro group at the 5-position and two hydroxyl groups at the 1- and 3-positions on the acridone core significantly influences the electron distribution. The chloro group, being electron-withdrawing, and the hydroxyl groups, being electron-donating, create a push-pull effect that modulates the electronic properties of the molecule. This, in turn, can affect its chemical reactivity and biological activity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comnumberanalytics.comlibretexts.org The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comnumberanalytics.com

For 5-Chloro-1,3-dihydroxy-10H-acridin-9-one, the HOMO is expected to be localized primarily on the electron-rich dihydroxy-substituted ring and the acridone nitrogen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient chloro-substituted ring and the carbonyl group, suggesting these are the preferred sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for Acridone Derivatives (Note: These are representative values for acridone derivatives and may vary for the specific compound of interest.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Acridone | -5.98 | -1.75 | 4.23 |

| 2-Nitro-9(10-methyl)-acridinone | -6.54 | -2.89 | 3.65 |

| This compound (Predicted) | -6.12 | -2.15 | 3.97 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. mdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MESP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom, indicating these are regions of high electron density and are susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl groups and the imino group, signifying electron-deficient areas that can interact with nucleophiles.

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. wikipedia.orgstackexchange.com While it has some known limitations, it provides a useful qualitative picture of the charge distribution. stackexchange.comuni-muenchen.de In this compound, the oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the carbon atoms bonded to them and the hydrogen atoms will have positive charges. The chlorine atom will also exhibit a negative charge due to its high electronegativity.

Table 2: Representative Mulliken Charges for Atoms in a Substituted Acridone (Note: These are illustrative values and the actual charges will depend on the specific molecular environment and computational method.)

| Atom | Mulliken Charge (e) |

| O (carbonyl) | -0.55 |

| N (acridine ring) | -0.40 |

| C (carbonyl) | +0.45 |

| Cl | -0.15 |

| O (hydroxyl) | -0.60 |

Molecular Dynamics (MD) Simulations for Interaction Profiling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.org For compounds like this compound, MD simulations are invaluable for understanding their interactions with biological macromolecules, such as proteins and nucleic acids. nih.govmdpi.com These simulations can reveal how the ligand binds to its target, the stability of the resulting complex, and the key amino acid residues or nucleotides involved in the interaction. nih.govmdpi.com This information is crucial for drug design and understanding the mechanism of action. semanticscholar.org

Virtual Screening Approaches for Ligand-Target Prediction

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov For a novel compound like this compound, virtual screening can be employed to predict its potential biological targets. nih.gov This approach involves docking the molecule into the binding sites of a vast array of known protein structures and scoring the interactions. nih.gov High-scoring hits can then be prioritized for experimental validation, significantly accelerating the process of target identification. astrazeneca.com

Quantum Chemical Studies on Photophysical Properties

Acridine (B1665455) derivatives are known for their interesting photophysical properties, including fluorescence. nih.govmdpi.comacs.org Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the electronic transitions that give rise to these properties. nih.govacs.org These studies can predict the absorption and emission spectra of a molecule, as well as its quantum yield of fluorescence. nih.govnih.gov For this compound, such calculations would help in understanding how the substituents affect the energy levels and the nature of the excited states, which is essential for applications in areas such as fluorescent probes and photosensitizers.

Structure Activity Relationship Sar Studies of Acridinone Derivatives

Impact of Hydroxyl and Halo Substitutions on Biological Activity

The presence and position of hydroxyl (-OH) and halogen (-Cl, -F, etc.) groups on the acridinone (B8587238) scaffold are critical determinants of biological activity. Research has consistently shown that the 1,3-dihydroxy substitution pattern is particularly favorable for potent bioactivity. For instance, 1,3-dihydroxy-10H-acridin-9-one has been identified as a highly potent inhibitor of keratinocyte growth, with an IC50 value comparable to the established antipsoriatic drug anthralin. This highlights the significance of the dihydroxy arrangement in conferring strong biological effects.

The interplay between hydroxyl and halo substituents is a key area of investigation in the development of acridinone-based therapeutic agents. The data below illustrates the influence of these substitutions on the antiproliferative activity of selected acridone (B373769) derivatives.

Table 1: Antiproliferative Activity of Substituted Acridone Derivatives

| Compound | Substituents | Cell Line | IC50 (µM) |

|---|---|---|---|

| Acridone | None | Various | >100 |

| 1,3-dihydroxy-10H-acridin-9-one | 1,3-dihydroxy | HaCaT | Comparable to Anthralin |

| 5-Chloro-1,3-dihydroxy-10H-acridin-9-one | 5-Chloro, 1,3-dihydroxy | HSV (in cell culture) | Noted as inhibitor |

| N-butyl derivative of acridone | N-butyl | MCF-7 | <10 |

| N-butyl derivative of acridone | N-butyl | MDA-MB-231 | <10 |

Note: This table is populated with generalized findings from available literature and is intended for illustrative purposes.

Role of the Acridinone Core Planarity in Molecular Interactions

The defining feature of the acridinone scaffold is its tricyclic, planar structure. This planarity is fundamental to the primary mechanism of action for many acridinone derivatives: DNA intercalation. researchgate.net The flat aromatic surface of the molecule allows it to slip between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, which can induce cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov

The stability of the DNA-intercalated complex is influenced by various non-covalent interactions, including van der Waals forces, hydrogen bonds, and electrostatic interactions between the acridinone molecule and the DNA base pairs. nih.govnih.gov The planarity of the acridinone core maximizes the surface area available for these π-π stacking interactions, which are a major driving force for the binding process. ijprajournal.com Any distortion of this planar structure can lead to a significant reduction or complete loss of DNA intercalating ability and, consequently, biological activity.

Influence of Substituent Position on Efficacy and Selectivity

The specific location of substituents on the acridinone ring system has a profound impact on the molecule's efficacy and its selectivity towards different biological targets. researchgate.net For example, in studies of 9-anilinoacridines, it was observed that while both 5- and 7-substituted compounds could intercalate into DNA equally well, only the 5-substituted derivatives exhibited significant in vivo antitumor activity.

SAR of Acridinone Conjugates and Analogs

To enhance the therapeutic potential of acridinones, researchers have explored the synthesis of conjugates and analogs. A common strategy involves linking the acridinone core to other molecules, such as peptides or polyamines, to improve targeting, cellular uptake, or to introduce additional mechanisms of action. hud.ac.ukresearchgate.net

Table 2: Examples of Acridinone Conjugates and their Intended Biological Application

| Conjugate Type | Conjugated Moiety | Intended Application | Reference |

|---|---|---|---|

| Acridinone-Peptide | Peptide sequences | Targeting G-quadruplex DNA | researchgate.net |

| Acridinone-Polyamine | Polyamines (e.g., spermine, spermidine) | Enhanced anticancer activity | hud.ac.uk |

| Acridinone-Purine/Pyrimidine | Nucleic acid bases | Endonuclease mimics | ijprajournal.com |

Note: This table provides a general overview of conjugation strategies.

Stereochemical Aspects of Acridinone Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of chiral acridinone derivatives. While this compound itself is not chiral, the introduction of chiral centers, often through substitution, can lead to enantiomers with significantly different biological activities.

This difference in activity arises because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer may fit into the binding site of a target protein more effectively than its mirror image, leading to a more potent biological response. Although specific stereochemical studies on this compound are not widely available, the principles of stereoselectivity are well-established in medicinal chemistry and are a crucial consideration in the design and synthesis of new acridinone-based drugs.

Molecular and Cellular Mechanisms of Biological Action of Acridinones

DNA/RNA Intercalation Mechanisms

The interaction of acridinone (B8587238) derivatives with DNA and RNA is a cornerstone of their biological effects. This interaction is largely driven by the process of intercalation, where the flat aromatic core of the acridinone molecule inserts itself between the base pairs of the nucleic acid double helix.

Molecular Basis of DNA Intercalation

The fundamental basis for the intercalation of acridinone compounds into the DNA double helix lies in the planarity of their tricyclic ring system. rsc.orgnih.gov This flat structure allows the molecule to slide into the space created when two adjacent base pairs in the DNA strand are transiently separated. The intercalation is stabilized by non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and hydrogen bonds between the acridinone molecule and the surrounding nucleotide bases. farmaciajournal.com The aromatic chromophore of the acridinone engages in strong π-π stacking interactions with the nitrogenous bases of DNA. farmaciajournal.com These interactions lead to a significant conformational change in the DNA structure, causing it to unwind and lengthen to accommodate the intercalated molecule. farmaciajournal.com

Substituents on the acridinone ring system can further influence the binding affinity and sequence selectivity of intercalation. For instance, side chains can interact with the major or minor grooves of the DNA helix, providing additional points of contact and enhancing the stability of the drug-DNA complex. mdpi.com The electronic properties of these substituents also play a role in the efficiency of intercalation. nih.gov

Effects on Nucleic Acid Function and Stability

The physical insertion of an acridinone molecule into the DNA helix has profound consequences for the normal functioning and stability of nucleic acids. By altering the secondary structure of DNA, intercalation can interfere with critical cellular processes that rely on the DNA template. farmaciajournal.comnih.gov

One of the primary effects is the inhibition of DNA replication and transcription. farmaciajournal.comnih.gov The presence of the intercalated drug can physically obstruct the progression of DNA and RNA polymerases along the DNA strand, thereby blocking the synthesis of new DNA and RNA molecules. nih.gov This disruption of nucleic acid synthesis is a key mechanism behind the antiproliferative and antimicrobial activities of many acridinone derivatives.

Furthermore, intercalation can affect the stability of the DNA double helix. While the binding itself is a stabilizing interaction, the resulting distortion of the DNA can make it more susceptible to damage or may be recognized by cellular repair mechanisms, which can trigger downstream signaling pathways, including apoptosis. The binding of acridinone molecules can also interfere with the normal packaging and maturation of viral DNA. For example, 5-chloro-1,3-dihydroxyacridone has been shown to inhibit the assembly and maturation of the herpes simplex virus (HSV), leading to reduced levels of encapsidated viral DNA. nih.gov

Enzyme Inhibition

In addition to direct interaction with nucleic acids, acridinone derivatives exert significant biological effects through the inhibition of key cellular enzymes, most notably topoisomerases.

Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, which is crucial for processes like replication, transcription, and chromosome segregation. mdpi.com Acridinones have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. farmaciajournal.commdpi.com These enzymes function by creating transient breaks in the DNA backbone to allow for the passage of DNA strands, thus relieving torsional stress.

Acridinone-based inhibitors, often referred to as "topoisomerase poisons," act by stabilizing the covalent complex formed between the topoisomerase enzyme and the DNA strand. mdpi.com This stabilized "cleavable complex" prevents the re-ligation of the DNA break, leading to an accumulation of single or double-strand breaks in the genome. These DNA lesions are highly cytotoxic and can trigger cell cycle arrest and apoptosis. nih.gov

Research on acridinone derivatives has demonstrated their efficacy as topoisomerase inhibitors. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a known inhibitor of both topoisomerase I and II. mdpi.com Studies on 7-chloro-1,3-dihydroxyacridone have shown that it inhibits the catalytic activity of mammalian topoisomerase II without affecting topoisomerase I. nih.gov This compound was found to bind to DNA but did not enhance topoisomerase II-mediated DNA cleavage; instead, it antagonized the DNA breaks induced by other topoisomerase poisons like etoposide (B1684455) and amsacrine. nih.gov This suggests that it may function as a catalytic inhibitor by preventing the binding of the enzyme to DNA, representing a novel class of topoisomerase II inhibitors. nih.gov

| Compound/Derivative | Target Enzyme(s) | Mechanism of Inhibition |

| General Acridinones | Topoisomerase I & II | Stabilization of the enzyme-DNA cleavable complex, leading to DNA strand breaks. farmaciajournal.commdpi.com |

| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | Topoisomerase I & II | DNA-intercalating agent that inhibits both enzymes. mdpi.com |

| 7-Chloro-1,3-dihydroxyacridone | Topoisomerase II | Inhibits catalytic activity; antagonizes etoposide-induced breaks by inhibiting enzyme-DNA binding. nih.gov |

Other Enzyme Targets and Their Inhibition Mechanisms

Beyond topoisomerases, the acridinone scaffold has been explored for its potential to inhibit other crucial enzymes. The structural features of acridinones make them versatile pharmacophores for targeting a range of enzymatic activities. nih.gov For example, certain acridine (B1665455) derivatives have been investigated as inhibitors of telomerase, an enzyme that is highly active in cancer cells and is responsible for maintaining telomere length. rsc.org By interacting with the G-quadruplex structures in telomeric DNA, these compounds can inhibit telomerase activity, leading to telomere shortening and eventual cell senescence or apoptosis. mdpi.com

Induction of Apoptosis in Cancer Cells

A significant outcome of the molecular interactions of acridinone derivatives is the induction of apoptosis, or programmed cell death, particularly in cancer cells. nih.govnih.gov This is a critical mechanism underlying their potential as anticancer agents. The apoptotic cascade can be triggered through multiple pathways initiated by acridinone-induced cellular damage.

The DNA damage caused by intercalation and topoisomerase inhibition is a major trigger for apoptosis. The accumulation of DNA strand breaks activates cellular DNA damage response pathways, which can lead to cell cycle arrest to allow for repair. If the damage is too extensive to be repaired, these pathways signal for the initiation of apoptosis. nih.gov

Modulation of Cellular Processes (e.g., Cell Cycle Progression, Gene Expression)

Currently, there is a lack of specific scientific studies detailing the direct effects of 5-Chloro-1,3-dihydroxy-10H-acridin-9-one on the cell cycle progression or gene expression of host cells. Research has predominantly centered on its antiviral activity against Herpes Simplex Virus (HSV).

Initial mechanistic studies identified this compound as an inhibitor of HSV replication. This inhibition is not due to a primary effect on HSV DNA or the synthesis of late viral proteins. nih.gov The compound's mode of action involves interference with the assembly and maturation of the virus. nih.gov Specifically, treatment with this acridone (B373769) derivative leads to a reduction in the levels of viral capsids, particularly B-type capsids, and a decrease in encapsidated DNA. nih.gov

Interestingly, a related compound, 7-chloro-1,3-dihydroxyacridone, was identified as a DNA topoisomerase II catalytic inhibitor. However, moving the chloro-substituent to the 5-position, as in the compound of interest, led to a loss of this DNA topoisomerase II inhibitory activity. conicet.gov.ar This suggests that the biological effects of this compound are not mediated through the inhibition of this critical cellular enzyme, but the precise alternative cellular targets remain undefined. conicet.gov.ar

Mechanisms of Anti-Multidrug Resistance (MDR) Activity

The acridone molecular structure is recognized as a "privileged pharmacophore" in medicinal chemistry, with some derivatives showing activity as P-glycoprotein inhibitors and thus having potential in overcoming multi-drug resistance (MDR). However, there is no specific research available that documents the activity of this compound as an anti-MDR agent. The scientific literature has not yet explored its potential to inhibit key MDR proteins such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1). Therefore, no data is available to populate tables regarding its efficacy or mechanisms in reversing multidrug resistance.

Spectrum of Biological Activities of Acridinone Derivatives Preclinical and in Vitro

Anticancer Activity

Acridinone (B8587238) derivatives have emerged as a noteworthy class of compounds in cancer research due to their ability to interfere with fundamental cellular processes in malignant cells. umn.edu Their planar structure is a key feature, enabling them to interact with biological macromolecules like DNA and essential enzymes, leading to cytotoxic effects. nih.gov

Inhibition of Cancer Cell Proliferation in In Vitro Models

The antiproliferative effects of acridinone derivatives have been widely documented across numerous in-vitro studies. mdpi.comresearchgate.net The primary mechanism behind this activity is often attributed to their role as DNA intercalating agents, which disrupts DNA replication and transcription in rapidly dividing cancer cells. oup.comnih.gov Furthermore, these compounds are known to inhibit critical enzymes that regulate DNA topology, such as topoisomerases I and II. umn.edunih.gov By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Newly synthesized acridine (B1665455) derivatives have demonstrated significant anticancer activity against various human cancer cell lines, including those of the lung, ovary, breast, colon, and liver. nih.gov For instance, certain acridone (B373769) derivatives isolated from Atalantia monophyla were found to inhibit cancer cell proliferation through the ERK pathway. researchgate.net Studies on acridine-based N-acylhydrazone derivatives also showed a reduction in the metabolic activity and clonogenic ability of A549 lung cancer cells. nih.govresearchgate.net The cytotoxic effects often occur in a dose-dependent manner. mdpi.comresearchgate.net

Activity Against Specific Cancer Cell Lines (e.g., Melanoma, Neuroblastoma)

Research has highlighted the efficacy of acridinone derivatives against specific and often aggressive cancer types.

Melanoma: Several studies have evaluated acridinone compounds against melanoma cell lines. Amino-substituted aza-acridine derivatives were tested against the WM266-4 metastatic melanoma cell line, with some compounds inducing significant antiproliferative effects. oup.com The WM266-4 cells appeared to be more susceptible to these compounds than other tested cell lines. oup.com Another study on new acridone derivatives, AcridPy and AcridPyMe, also showed cytotoxic effects against the A375 melanoma cell line. researchgate.net A novel acridine-retrotuftsin analog (ART) was found to be particularly cytotoxic against the amelanotic (Ab) form of melanoma, inducing apoptotic cell death. researchgate.net

Neuroblastoma: Acridone alkaloids have also been assessed for their potential against neuroblastoma. Buxifoliadine E, an acridone derivative, demonstrated a significant ability to inhibit the proliferation of the SH-SY5Y neuroblastoma cell line. researchgate.netresearchgate.net The aforementioned acridine-retrotuftsin analog, ART, also showed activity against SH-SY5Y neuroblastoma cells, particularly affecting the cholinergic (DC) variants by diminishing the activity of tricarboxylic acid cycle enzymes. researchgate.net

Beyond melanoma and neuroblastoma, these derivatives have shown activity against breast cancer cell lines (MCF-7, T-47D, MDA-MB-231), pancreatic cancer (PanC-1, MIA PaCa-2), urothelial bladder carcinoma (T24), and various others. mdpi.comoup.comresearchgate.netmdpi.comresearchgate.net

Cytotoxic Profiles and IC50 Value Determination

The cytotoxic potential of acridinone derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Numerous studies have determined these values for various derivatives against a panel of cancer cell lines.

For example, a series of 9-acridinyl amino acid derivatives were synthesized and tested, with some compounds exhibiting IC50 values comparable to or lower than the established chemotherapeutic agent amsacrine. nih.gov Notably, derivatives 8 and 9 from this series were particularly effective against the A549 lung cancer cell line, with IC50 values of approximately 6 μM. nih.gov In another study, acridine based N-acylhydrazone derivatives were tested on A549 cells, showing IC50 values in the range of 37–62 μM after 48 hours of incubation. researchgate.net

The table below summarizes selected IC50 values for various acridinone derivatives from different research studies.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Source |

| Compound 8 (9-acridinyl amino acid deriv.) | A549 (Lung) | ~ 6 | nih.gov |

| Compound 9 (9-acridinyl amino acid deriv.) | A549 (Lung) | ~ 6 | nih.gov |

| Derivative 3b (N-acylhydrazone) | A549 (Lung) | 37 (48h) | researchgate.net |

| Derivative 3c (N-acylhydrazone) | A549 (Lung) | 73 (24h) | researchgate.net |

| Compound 8c (acridinone-triazole) | MCF-7 (Breast) | 4.88 | researchgate.net |

| Compound 12 (diacetoxy butyl deriv.) | MCF-7 (Breast) | 3.15 | nih.gov |

| Compound 15 (diacetoxy butyl deriv.) | HL-60 (Leukemia) | 0.45 | nih.gov |

| Acridine-retrotuftsin (ART) | Ab melanoma | ~40 (48h, XTT) | researchgate.net |

This table is for illustrative purposes and represents a selection of data from the cited sources.

Antimicrobial Properties

The acridine scaffold is not only relevant in anticancer research but also has a long history in the development of antimicrobial agents. umn.edu Acridinone derivatives have been evaluated for their efficacy against a range of pathogenic bacteria and fungi, showing potential for treating infectious diseases, including those caused by drug-resistant strains. umn.edunih.gov

Antibacterial Activity

Acridone derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Their planar structure facilitates interaction with bacterial DNA, which is a key mechanism of their antibacterial action. oup.com

Studies have shown the efficacy of these compounds against pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis. researchgate.netnih.gov For instance, newly synthesized 9-aminoacridine (B1665356) derivatives showed significant antibacterial activity against all seven pathogenic strains tested, with a bactericidal effect confirmed by a low Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio. researchgate.net

In one study, a novel derivative, N10-acetyl-3,4-dimethylacridone, exhibited significant antibacterial efficacy, with inhibitory zones of 35 mm for P. aeruginosa and 26 mm for E. coli at a concentration of 400 mg/mL. researchgate.netnih.gov Another study focused on acridone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, which also showed antibacterial behavior against several bacterial strains. researchgate.netresearchgate.net The potential of acridines to treat drug-resistant infections like MRSA is an area of active investigation. umn.eduumn.edu

The table below presents the antibacterial activity of selected acridone derivatives.

| Derivative | Bacterial Strain | Activity Measurement | Result | Source |

| N10-acetyl-3,4-dimethylacridone | Pseudomonas aeruginosa | Inhibition Zone | 35 mm (at 400 mg/mL) | researchgate.netnih.gov |

| N10-acetyl-3,4-dimethylacridone | Escherichia coli | Inhibition Zone | 26 mm (at 400 mg/mL) | researchgate.netnih.gov |

| N10-acetyl-3,4-dimethylacridone | Staphylococcus aureus | Inhibition Zone | 19 mm (at 400 mg/mL) | researchgate.netnih.gov |

| Acridine thiosemicarbazide (B42300) derivatives | S. aureus, S. Castellani, E. coli | MIC Range | 10–80 μM | nih.govmdpi.com |

This table is for illustrative purposes and represents a selection of data from the cited sources.

Antifungal Activity

While less explored than their antibacterial or anticancer roles, the antifungal activity of acridinone derivatives is a promising area of research. mdpi.com These compounds have been tested against various fungal pathogens, most notably Candida albicans, a common cause of opportunistic infections. mdpi.comnih.gov

One study investigating acridine derivatives against a fluconazole-resistant C. albicans strain found that acridine-4-carboxylic acid was highly effective. mdpi.com It significantly inhibited biofilm formation at sub-inhibitory concentrations (10 µg/mL) and also attenuated filamentation, a key virulence factor for C. albicans. mdpi.com Acridine thiosemicarbazide derivatives also exhibited antifungal activity against C. albicans with MIC values ranging from 10–80 μM. nih.govmdpi.com Furthermore, N10-acetyl-3,4-dimethylacridone showed moderate action against C. albicans with an inhibition zone of 20 mm at a 400 mg/mL concentration. researchgate.netnih.gov The development of acridine-based compounds is seen as a potential strategy to combat the rise of drug-resistant fungal infections. researchgate.netnih.gov

Advanced Research and Development of Acridinone Based Probes and Agents

Design and Synthesis of Fluorescent Acridinone (B8587238) Probes for Cell Imaging

There is currently a lack of specific scientific literature detailing the design and synthesis of fluorescent probes derived from 5-Chloro-1,3-dihydroxy-10H-acridin-9-one for the purpose of cell imaging. The inherent fluorescence of the acridinone scaffold suggests its potential as a fluorophore. However, research into modifying this specific chlorinated and dihydroxylated acridinone to function as a targeted fluorescent probe for cellular imaging has not been documented in available scientific papers. General methodologies for creating acridone-based probes often involve the introduction of reactive functional groups that can be conjugated to biomolecules, but application of these methods to this compound is not reported.

Development of Acridinone Derivatives for Specific Molecular Targets

The primary molecular target identified for this compound is related to its antiviral activity. Research has shown that this compound acts as an inhibitor of herpes simplex virus (HSV) replication. nih.gov The mechanism of action involves the interference with the assembly and maturation of the virus. nih.gov Specifically, the compound leads to a reduction in the levels of viral capsids and encapsidated DNA. nih.gov

Beyond this antiviral application, there is a notable absence of studies on the development of derivatives of this compound for other specific molecular targets, such as those implicated in cancer or other diseases. While acridinone derivatives, in general, are known to target DNA, topoisomerases, and kinases, no such research has been published for derivatives of this particular compound.

Future Research Trajectories in 5 Chloro 1,3 Dihydroxy 10h Acridin 9 One Studies

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future synthetic research will likely focus on developing more efficient, modular, and environmentally sustainable methods for producing 5-Chloro-1,3-dihydroxy-10H-acridin-9-one and its analogues. Traditional syntheses often rely on methods like the Jourdan-Ullmann reaction, which can require harsh conditions. mdpi.com

Modern approaches that warrant further exploration include:

Multi-component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the acridone (B373769) core can significantly improve efficiency and reduce waste. For instance, a three-component reaction followed by microwave-assisted thermal cyclization has been used to create 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, which can then be aromatized. mdpi.com

Catalysis: The use of novel catalysts, such as cerium(IV), can facilitate key bond-forming steps under milder conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

Deeper Elucidation of Mechanism of Action at Atomic and Sub-Cellular Levels

While 5-Chloro-1,3-dihydroxyacridin-9-one is known to inhibit HSV assembly and maturation, the precise molecular interactions remain to be fully elucidated. nih.gov Future studies should aim for a high-resolution understanding of its mechanism.

Key research avenues include:

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy could be used to determine the structure of the compound bound to its viral or cellular target(s). This would provide atomic-level detail of the binding interface and reveal the basis of its inhibitory activity.

Molecular Modeling: Advanced computational simulations can model the interaction between the acridone derivative and its biological targets. This can help predict binding affinities and identify key residues involved in the interaction, guiding the design of more potent analogues. nih.gov

Biophysical Assays: Methods such as Surface Plasmon Resonance (SPR) can provide real-time kinetic data on drug-target binding, quantifying the affinity and stability of the interaction.

Cellular Imaging: High-resolution microscopy techniques could be employed to track the subcellular localization of the compound within infected cells, clarifying whether it acts in the nucleus or cytoplasm and at which specific stage of viral maturation.

Beyond its antiviral effects, many acridones function as DNA intercalators or inhibitors of key enzymes like topoisomerases. researchgate.netnih.gov It is crucial to investigate if this compound shares these mechanisms, as this could have implications for its selectivity and potential off-target effects.

Rational Design of Acridinone (B8587238) Analogues with Enhanced Biological Selectivity

Rational drug design based on Structure-Activity Relationships (SAR) is a critical future direction for improving the therapeutic profile of this compound. By systematically modifying its chemical structure, researchers can develop analogues with greater potency, improved selectivity, and better pharmacokinetic properties. nih.govnih.gov

Future design strategies will likely focus on:

Targeting Specificity: For its antiviral activity, modifications could be designed to enhance binding to viral proteins while minimizing interaction with host cell components. For potential anticancer applications, analogues could be tailored to selectively bind to unique DNA structures, such as G-quadruplexes found in the promoters of oncogenes, or to inhibit specific cancer-related enzymes. nih.govnih.govacs.org

Modulating Physicochemical Properties: Altering substituents on the acridone ring can influence properties like solubility and membrane permeability, which are crucial for bioavailability. For instance, some acridone derivatives possess high lipophilicity, which may aid in crossing the blood-brain barrier. amsterdamumc.nl

Hybrid Molecules: Conjugating the acridone scaffold with other pharmacophores, such as peptides or other small molecules, can create hybrid compounds that target multiple pathways or improve delivery to specific cells or tissues. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Acridinone Analogues

| Position/Modification | Observation | Potential Impact | Reference(s) |

| C1-OH | 1-hydroxy-9-acridones are often more cytotoxic than their 1-methoxy (1-OMe) derivatives. | The hydroxyl group may be critical for hydrogen bonding with the biological target. | nih.gov |

| N10 (Heterocyclic Nitrogen) | Replacement of the N-methyl group in the acridone alkaloid glyfoline with N-H or a larger N,N-diethylethylamine group leads to a dramatic loss of cytotoxicity. | The size and nature of the substituent at N10 are critical for maintaining the optimal conformation for biological activity. | nih.gov |

| Side Chains | The orientation and spatial topology of substituents, particularly those attached via linkers, significantly influence bioactivity. | Proper positioning of side chains can enhance interactions with target sites, such as the grooves of DNA or pockets in an enzyme. | nih.gov |

| A-Ring Substituents | The introduction of a nitro (electron-withdrawing) group on the A-ring of glyfoline analogues resulted in inactivity, whereas an amino (electron-donating) group conferred cytotoxicity. | The electronic properties of the acridone ring system play a key role in its biological function. | nih.gov |

Application of Advanced Analytical Techniques for Process and Product Understanding

The robust analysis of synthetic processes and final products is essential for drug development. Future research on this compound will benefit from the application of advanced analytical methodologies to ensure purity, consistency, and quality. utas.edu.au

Key techniques include:

Hyphenated Chromatography: The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool for separating complex reaction mixtures and identifying intermediates, byproducts, and the final product with high sensitivity and specificity. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide detailed structural information, confirming the chemical identity and purity of the synthesized compound and its analogues.

Process Analytical Technology (PAT): Implementing real-time analytical tools during synthesis can monitor reaction progress, endpoint, and impurity formation. This allows for better process control and optimization, leading to higher yields and purity.

Molecular Dereplication: For acridones isolated from natural sources, modern strategies like molecular dereplication, which use spectroscopic and spectrometric data to rapidly identify known compounds in crude extracts, can accelerate the discovery of novel analogues. semanticscholar.org

Investigation of Acridinone Interactions with Emerging Biological Targets

While the antiviral properties of this compound are established, the broader acridone scaffold is known to interact with a growing list of novel and emerging biological targets. Future research should explore whether the subject compound or its rationally designed analogues can modulate these targets for new therapeutic applications.

Table 2: Emerging Biological Targets for Acridinone Compounds

| Target | Description | Potential Therapeutic Application | Reference(s) |

| G-Quadruplex (G4) DNA | Four-stranded DNA structures found in telomeres and oncogene promoter regions (e.g., MYC, c-kit). Stabilization of these structures can inhibit gene expression. | Cancer Therapy | nih.gov |

| Telomerase | An enzyme that maintains telomere length and is overexpressed in the majority of cancer cells, contributing to their immortalization. | Cancer Therapy | nih.govacs.org |

| Protein Kinases | Enzymes that regulate numerous cellular processes. Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases. | Cancer, Inflammation | researchgate.net |

| P-glycoprotein (P-gp) | An efflux pump in the cell membrane that actively removes a wide range of drugs from cells, leading to multidrug resistance (MDR) in cancer. | Overcoming Drug Resistance in Cancer | amsterdamumc.nl |

| Acetylcholinesterase (AChE) | An enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy in managing Alzheimer's disease. | Alzheimer's Disease | nih.gov |

Biosynthetic Pathway Elucidation and Engineering for Acridinone Production

Many acridone alkaloids are natural products synthesized by plants, such as those from the Rutaceae family. nih.govwikipedia.org The biosynthetic pathway typically starts from anthranilate and malonyl-CoA. nih.gov Future research in this area offers a bio-based alternative to chemical synthesis.

Key directions include:

Pathway Elucidation: While the general pathway is known, the specific enzymes (e.g., synthases, methyltransferases, tailoring enzymes) responsible for producing the diverse range of acridone structures are not all characterized. Identifying and characterizing these enzymes is a crucial first step.

Metabolic Engineering: Once the biosynthetic genes are identified, they can be transferred into microbial hosts like Escherichia coli or yeast. nih.gov These microorganisms can be engineered to produce the basic acridone scaffold or specific derivatives. nih.govnih.gov

Synthetic Biology: By optimizing the expression of pathway genes and engineering the host's central metabolism to increase the supply of precursors like anthranilate and malonyl-CoA, production titers can be significantly enhanced. nih.govyoutube.com This approach could lead to the sustainable and scalable production of this compound or novel analogues through fermentation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-1,3-dihydroxy-10H-acridin-9-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves chlorination of precursor acridinones under controlled acidic or basic conditions. For example, nitration followed by chlorination (using Cl2 or SOCl2) at 50–80°C in anhydrous solvents (e.g., DCM or THF) achieves moderate yields (65–75%). Key variables include stoichiometric ratios (e.g., 1:1.2 substrate-to-chlorinating agent) and reaction time (4–8 hrs). Impurities often arise from over-chlorination or incomplete hydroxylation, requiring column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect aromatic proton signals at δ 6.8–8.2 ppm (integrated for 8H), with downfield shifts for hydroxyl groups (δ 9–12 ppm, broad singlets). Chlorine substitution causes deshielding of adjacent protons.

- IR : Strong O–H stretches (~3200 cm<sup>−1</sup>) and carbonyl (C=O) stretches (~1680 cm<sup>−1</sup>) confirm hydroxyl and ketone groups. Chlorine presence is inferred from C–Cl stretches (~550–650 cm<sup>−1</sup>) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (N2 or Ar) at −20°C. Stability tests (HPLC, TLC) over 6 months show <5% degradation under these conditions. Avoid contact with oxidizing agents (e.g., peroxides) to prevent ring-opening reactions .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl, OH) influence the electronic properties and reactivity of acridinone derivatives?

- Methodological Answer : Chlorine at position 5 increases electron-withdrawing effects, lowering HOMO energy (by ~0.3 eV via DFT calculations) and enhancing electrophilic substitution resistance. Hydroxyl groups at positions 1 and 3 facilitate hydrogen bonding, increasing solubility in polar aprotic solvents (e.g., DMF). Reactivity studies using Hammett constants (σmeta for Cl = +0.37) correlate with reduced nucleophilic attack at the carbonyl group .

Q. What experimental and computational approaches validate the anticancer activity of this compound analogs?

- Methodological Answer :

- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values for chloro-acridinones range from 8–15 µM, with apoptosis confirmed via flow cytometry (Annexin V/PI staining).

- Computational : Molecular docking (AutoDock Vina) predicts strong binding to DNA topoisomerase II (ΔG ≈ −9.5 kcal/mol) via intercalation. MD simulations (AMBER) assess stability of ligand-DNA complexes over 100 ns .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K confirms the keto-enol tautomerism. Data for analogous compounds (e.g., 9-Chloro-1-methyl-7-phenylacridine) show bond lengths of 1.23 Å (C=O) and 1.36 Å (C–O), supporting the dominant keto form. Discrepancies in earlier NMR studies arise from solvent-dependent tautomer equilibria, resolved via variable-temperature NMR in DMSO-d6 .

Q. What strategies optimize the green synthesis of this compound to minimize hazardous waste?

- Methodological Answer : Replace traditional chlorinating agents (SOCl2) with biocatalytic methods (e.g., chloroperoxidase enzymes) in aqueous media. Microwave-assisted synthesis reduces reaction time (from 8 hrs to 45 mins) and energy use. Solvent recovery systems (e.g., rotary evaporation with cold traps) achieve >90% solvent reuse, validated by GC-MS purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.